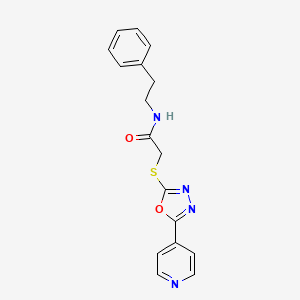

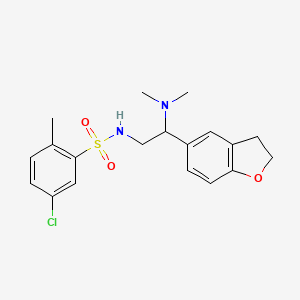

![molecular formula C12H9N3O2 B2968773 3-Methyl-4-phenoxyisoxazolo[5,4-d]pyrimidine CAS No. 672925-12-1](/img/structure/B2968773.png)

3-Methyl-4-phenoxyisoxazolo[5,4-d]pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-Methyl-4-phenoxyisoxazolo[5,4-d]pyrimidine” is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

The synthesis of pyrimidines involves numerous methods . For instance, the reaction of N-substituted isatins with 5-amino-1-phenyl-1H-pyrazole-4-carboxamide in refluxing methanol in the presence of excess sodium methoxide led to cyclocondensation . A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis

The molecular structure of “3-Methyl-4-phenoxyisoxazolo[5,4-d]pyrimidine” is characterized by the presence of a pharmacologically favorable isoxazole substituent at position 2 and aliphatic amino chains at position 7 of the condensed heterocyclic system .Chemical Reactions Analysis

The Dimroth rearrangement represents the isomerization of heterocycles which involves relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure .Applications De Recherche Scientifique

Antifungal Activity

Pyrimidines, including thiazolo[4,5-d]pyrimidine derivatives, have shown significant antifungal activity against various fungal strains such as Aspergillus niger, A. clavatus, and Candida albicans, proving more potent than standard drugs like fluconazole and nystatin in some cases (Chhabria et al., 2011).

Anticancer and Antimicrobial Applications

Pyrazolo[3,4-d]pyrimidines, a closely related class, are known for their anticancer, antifungal, antibacterial, antiviral, and anti-inflammatory properties. New derivatives have been synthesized and evaluated for their inhibitory effects against pathogenic bacteria and cancer cell lines, highlighting the diverse biological activity of pyrimidine derivatives (Beyzaei et al., 2017).

Synthetic Routes and Molecular Transformations

Research into the synthesis of pyrazolo[1,5-a]pyrimidines underlines the importance of developing novel synthetic pathways for creating functional scaffolds with potential medicinal applications. These methods focus on improving the structural diversity of pyrimidine derivatives, which is crucial for their application in drug discovery (Arias-Gómez et al., 2021).

Photophysical Properties

The study of fluorescent compounds, including benzo[4,5]thieno[3,2-d]pyrimidine 5,5-dioxides, has shown significant solid-state fluorescence, indicating the potential for applications in material science and as fluorescent probes (Yokota et al., 2012).

Drug Delivery Enhancements

Nanosystem approaches for improving the pharmacokinetic properties of pyrazolo[3,4-d]pyrimidines have been explored, including the use of albumin nanoparticles and liposomes. This research aims to overcome poor water solubility issues, enhancing the clinical drug candidate potential of these compounds (Vignaroli et al., 2016).

Safety And Hazards

Orientations Futures

The future directions for “3-Methyl-4-phenoxyisoxazolo[5,4-d]pyrimidine” could involve further studies on its potential as an anticancer agent . In silico ADMET studies and drug-likeness studies using a Boiled Egg chart showed suitable pharmacokinetic properties which helped in structure requirement prediction for the observed antitumor activity .

Propriétés

IUPAC Name |

3-methyl-4-phenoxy-[1,2]oxazolo[5,4-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O2/c1-8-10-11(13-7-14-12(10)17-15-8)16-9-5-3-2-4-6-9/h2-7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRORRWAWOALHJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC2=C1C(=NC=N2)OC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-4-phenoxy-[1,2]oxazolo[5,4-d]pyrimidine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[b][1,6]naphthyridin-10-one;dihydrochloride](/img/structure/B2968693.png)

![(5-Fluoropyridin-3-yl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2968695.png)

![5-bromo-N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide](/img/structure/B2968697.png)

![3-fluoro-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide](/img/structure/B2968702.png)

![N-(benzo[d]thiazol-5-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2968707.png)

![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N,1-dimethylpyrazole-4-sulfonamide](/img/structure/B2968711.png)

![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2-oxochromene-3-carboxamide](/img/structure/B2968712.png)